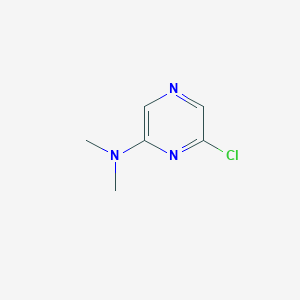

6-chloro-N,N-dimethylpyrazin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEITVVMHFLZNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632181 | |

| Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-72-9 | |

| Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-chloro-N,N-dimethylpyrazin-2-amine chemical properties

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic amine featuring a pyrazine core. The pyrazine ring system, a six-membered aromatic structure with two nitrogen atoms in a 1,4-orientation, is a prevalent scaffold in medicinal chemistry and materials science.[1] This compound, identified by its CAS number 61655-72-9, serves as a versatile chemical intermediate.[2][3] Its structure incorporates three key features that define its chemical utility: a nucleophilic dimethylamino group, a pyrazine ring system that influences electron distribution and biological interactions, and a reactive chlorine atom that provides a handle for further chemical modification.

This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, reactivity, and potential applications of this compound, designed for professionals in chemical research and drug development.

Physicochemical and Computed Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The data presented here are derived from computational models and public chemical databases, providing a robust foundation for experimental design.[2]

Chemical Identifiers

Proper identification is critical for regulatory compliance, procurement, and accurate scientific communication.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 61655-72-9 | PubChem[2] |

| Molecular Formula | C₆H₈ClN₃ | PubChem[2] |

| SMILES | CN(C)C1=CN=CC(=N1)Cl | PubChem[2] |

| InChIKey | IEITVVMHFLZNPZ-UHFFFAOYSA-N | PubChem[2] |

Computed Physicochemical Data

These computed values are essential for predicting the compound's behavior in various solvents, its potential for membrane permeability, and its general stability.

| Property | Value | Source |

| Molecular Weight | 157.60 g/mol | PubChem[2] |

| Exact Mass | 157.0406750 Da | PubChem[2] |

| XLogP3 (Lipophilicity) | 1.9 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bonds | 1 | PubChem[2] |

| Topological Polar Surface Area | 29 Ų | PubChem[2] |

The XLogP3 value of 1.9 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents and moderate solubility in aqueous systems. The absence of hydrogen bond donors and the presence of three acceptors (the two pyrazine nitrogens and the amino nitrogen) will govern its interaction with protic solvents and biological macromolecules.

Synthesis and Purification

While specific synthetic preparations for this exact compound are not extensively published in peer-reviewed journals, a highly reliable synthetic route can be designed based on established principles of heterocyclic chemistry. The most logical and industrially scalable approach is the nucleophilic aromatic substitution (SNAr) of a dichloropyrazine precursor with dimethylamine.

Proposed Synthesis Workflow

The reaction proceeds via the displacement of one of the chlorine atoms from 2,6-dichloropyrazine. The choice of solvent and base is critical to facilitate the reaction and neutralize the HCl generated in situ.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

Materials:

-

2,6-Dichloropyrazine (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, 1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,6-dichloropyrazine in anhydrous THF, add anhydrous potassium carbonate.

-

Slowly add the dimethylamine solution to the suspension at room temperature. Causality: The slow addition controls the exotherm of the reaction. K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2,6-dichloropyrazine.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structure verification. The following are the expected spectral characteristics based on the molecule's structure.

| Technique | Expected Characteristics |

| ¹H NMR | - Singlet at ~3.1-3.3 ppm (6H), corresponding to the two equivalent methyl groups of N(CH₃)₂.- Two doublets or singlets in the aromatic region (~7.8-8.2 ppm, 2H), corresponding to the two protons on the pyrazine ring. Their coupling will depend on the solvent and resolution. |

| ¹³C NMR | - Signal at ~37-40 ppm for the N-methyl carbons.- Multiple signals in the aromatic region (~130-160 ppm) for the four distinct carbons of the substituted pyrazine ring. The carbon attached to the amino group will be the most shielded (lowest ppm), while the carbon attached to chlorine will be deshielded. |

| IR Spectroscopy | - C-H stretching (aliphatic) just below 3000 cm⁻¹.- C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, characteristic of the aromatic pyrazine ring.- C-N stretching around 1350 cm⁻¹.- C-Cl stretching in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spectrometry (EI) | - A molecular ion (M⁺) peak with a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of one chlorine atom. |

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from the reactivity of its chloro substituent. The chlorine atom can be readily displaced or used in cross-coupling reactions to introduce molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrazine nitrogens activates the chlorine atom towards nucleophilic attack. This allows for the introduction of a wide variety of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines to generate diamino-pyrazine derivatives.

-

Alkoxides/Thiolates: Reaction with sodium or potassium alkoxides (RONa) or thiolates (RSNa) to form ether or thioether linkages.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is an excellent handle for transition-metal-catalyzed reactions, which are cornerstones of modern drug discovery.

-

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a strong base to form C-N bonds, offering an alternative to direct SNAr.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

Caption: Key derivatization pathways for the title compound.

Applications in Research and Development

The true value of this compound lies in its potential as a scaffold and intermediate in the synthesis of high-value molecules.

-

Medicinal Chemistry: The pyrazine core is a known "privileged scaffold" found in numerous FDA-approved drugs.[1] This compound provides a platform to rapidly generate libraries of novel substituted pyrazines for screening against various biological targets, such as kinases, GPCRs, and ion channels. The dimethylamino group can serve as a key pharmacophoric feature, while the derivatization at the 6-position allows for modulation of potency, selectivity, and pharmacokinetic properties.

-

Agrochemicals: Similar to pharmaceuticals, heterocyclic compounds are crucial in the development of new herbicides, pesticides, and fungicides. The reactivity profile of this molecule makes it a suitable starting point for creating novel agrochemical candidates.

-

Materials Science: Substituted pyrazines can be incorporated into organic light-emitting diodes (OLEDs), sensors, or ligands for creating complex metal-organic frameworks (MOFs) due to their electronic properties and coordination ability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-N,N-diethylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Vlčinci, N. (2000). Synthesis of 2-amino-6-chloropyridine. Semantic Scholar. Retrieved from [Link]

-

MDPI. (2010). Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[2][4][5]triazine-2,4-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 6-chloro-2-aminopyrazine with various amides. Retrieved from [Link]

- Google Patents. (1993). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.

- Google Patents. (2019). CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof.

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

-

Prestat, G., et al. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Semantic Scholar. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2020). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-2-propen-1-amine. Retrieved from [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-Chloro-N,N-diethylpyrazin-2-amine | C8H12ClN3 | CID 26370046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloro-N,N-diethylpyrazin-2-amine [chemicalbook.com]

A Technical Guide to the Structural Elucidation of 6-chloro-N,N-dimethylpyrazin-2-amine

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 6-chloro-N,N-dimethylpyrazin-2-amine (CAS: 61655-72-9).[1][2] Pyrazine derivatives are foundational scaffolds in medicinal and materials science, making unambiguous structural confirmation a critical step in research, development, and quality assurance.[3][4][5] This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We detail the causality behind experimental choices, from initial mass and compositional analysis by Mass Spectrometry (MS) and Elemental Analysis, through to the definitive connectivity mapping via one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented as a self-validating system, designed to provide researchers and drug development professionals with a robust framework for confirming the identity and purity of this and structurally related heterocyclic compounds.

Introduction: The Imperative for Structural Verification

This compound is a substituted pyrazine, a class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The specific arrangement of the chloro and dimethylamino substituents on the pyrazine ring dictates the molecule's reactivity, physicochemical properties, and ultimately its biological activity. An error in assigning the isomeric form or confirming the structure can lead to significant downstream consequences, including failed syntheses, misinterpreted biological data, and compromised intellectual property.

Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a fundamental requirement for scientific integrity. This guide details the logical workflow for confirming the structure of a synthesized or procured batch of this compound, ensuring its suitability for further application.

Target Structure & Physicochemical Profile

The primary objective is to verify the molecular structure shown below and its corresponding physicochemical properties. All subsequent experimental work is designed to produce data that corroborates this specific structural hypothesis.

Figure 1. Hypothesized structure of this compound.

Figure 1. Hypothesized structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61655-72-9 | [1][2] |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

The Strategic Analytical Workflow

The elucidation process follows a hierarchical and complementary sequence of analyses. We begin with techniques that provide broad, foundational information (molecular weight, elemental formula) and proceed to those that offer fine-grained detail about atomic connectivity. This approach ensures that each step validates the last, building an unassailable case for the final structure.

Diagram 1: A strategic workflow for structure elucidation.

Mass Spectrometry: The First Step

4.1 Rationale & Causality

Mass spectrometry is the initial and most critical step. Its primary purpose is to determine the molecular weight of the compound. For halogenated compounds, it serves a crucial secondary function: identifying the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] The presence of a single chlorine atom will therefore result in two molecular ion peaks separated by 2 m/z units (M⁺ and M+2), with a corresponding intensity ratio of approximately 3:1.[7][8] This isotopic signature is a powerful diagnostic tool that immediately confirms the presence of chlorine.

4.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high mass accuracy.

-

Ionization Mode: Positive ion mode is chosen to protonate the basic nitrogen atoms of the pyrazine ring, forming the [M+H]⁺ ion.

-

Analysis Parameters:

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Data Acquisition: Acquire data for at least 1 minute to ensure good signal averaging.

-

4.3 Expected Data & Interpretation

The analysis should yield a molecular ion cluster that provides two key pieces of information: the exact mass for formula calculation and the isotopic pattern confirming chlorine's presence.

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₆H₈ClN₃

| Ion | Calculated Exact Mass [M+H]⁺ | Observed m/z | Isotope | Relative Intensity |

| [C₆H₉³⁵ClN₃]⁺ | 158.0485 | ~158.05 | M⁺ | 100% |

| [C₆H₉³⁷ClN₃]⁺ | 160.0455 | ~160.05 | M+2 | ~32% |

The observation of this ion cluster, with the correct m/z values and a ~3:1 intensity ratio, provides very strong evidence for the proposed molecular formula.

NMR Spectroscopy: Mapping the Molecular Blueprint

5.1 Rationale & Causality

While MS confirms the formula, NMR spectroscopy defines the exact arrangement of atoms. A full suite of NMR experiments (¹H, ¹³C, and 2D) is required to build the carbon-hydrogen framework and unambiguously establish the connectivity between the dimethylamino group, the pyrazine ring, and the chlorine atom.

5.2 Experimental Protocol

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) and transfer to a 5 mm NMR tube.[9]

-

Instrumentation: Use a 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Scans: 16

-

Relaxation Delay: 2 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Scans: 1024 (due to lower natural abundance of ¹³C).

-

Relaxation Delay: 2 s

-

-

2D NMR Acquisition (HSQC & HMBC):

-

Utilize standard library pulse programs for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

-

5.3 Data Interpretation & Predicted Spectra

The structure has high symmetry, which simplifies the spectra. We expect two signals for the aromatic protons, one singlet for the two equivalent methyl groups, and four distinct signals for the aromatic carbons.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Atom Position | Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Integration |

| H-3 / H-5 | ¹H | 7.8 - 8.2 | Singlet / Singlet | 1H each |

| -N(CH₃)₂ | ¹H | 3.0 - 3.2 | Singlet | 6H |

| C-2 | ¹³C | 155 - 160 | - | - |

| C-6 | ¹³C | 148 - 153 | - | - |

| C-3 / C-5 | ¹³C | 125 - 135 | - | - |

| -N(CH₃)₂ | ¹³C | 35 - 40 | - | - |

-

¹H NMR Rationale: The two protons on the pyrazine ring (H-3 and H-5) are in different electronic environments and should appear as two distinct singlets. Their downfield shift is due to the deshielding effect of the electronegative ring nitrogen atoms. The six protons of the dimethylamino group are equivalent and will appear as a single sharp singlet.

-

¹³C NMR Rationale: Four unique carbon environments are expected: C-2 (attached to the amino group), C-6 (attached to chlorine), C-3 and C-5 (attached to protons), and the methyl carbons.

-

2D NMR for Unambiguous Proof: While 1D NMR suggests the structure, 2D NMR confirms it. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It shows correlations between protons and carbons that are 2 or 3 bonds away, which is essential for piecing the fragments together.

Diagram 2: Key HMBC correlations confirming connectivity.

-

Correlation ¹ (CH₃ → C2): Protons from the methyl groups will show a strong correlation to the carbon they are attached to (C2), confirming the position of the dimethylamino group.

-

Correlation ² (CH₃ → C3): A crucial 3-bond correlation from the methyl protons to the C3 carbon proves that the dimethylamino group is adjacent to the C-H at position 3.

-

Correlation ³ (H3 ↔ C5): Long-range coupling between the proton at position 3 and the carbon at position 5 (and vice-versa) would solidify the ring structure.

Final Corroboration: IR Spectroscopy & Elemental Analysis

6.1 Rationale

These techniques provide final, confirmatory data. Infrared (IR) spectroscopy validates the presence of expected functional groups, while Elemental Analysis provides quantitative confirmation of the elemental composition determined by HRMS.

6.2 Experimental Protocols

-

IR Spectroscopy: A spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer with either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Elemental Analysis: The sample is subjected to combustion analysis to determine the mass percentages of Carbon, Hydrogen, and Nitrogen.

6.3 Expected Data

Table 4: Predicted Spectroscopic and Analytical Data

| Technique | Feature | Expected Result |

| FTIR | Aromatic C-H stretch | ~3050-3100 cm⁻¹ |

| Aliphatic C-H stretch | ~2850-2960 cm⁻¹ | |

| Aromatic C=C / C=N stretch | ~1500-1600 cm⁻¹ | |

| C-N stretch | ~1300-1350 cm⁻¹ | |

| C-Cl stretch | ~700-800 cm⁻¹ | |

| Elemental Analysis | % Carbon | Calculated: 45.72% |

| % Hydrogen | Calculated: 5.12% | |

| % Nitrogen | Calculated: 26.66% |

Agreement of the experimental data with these calculated values provides the final piece of the structural puzzle.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single experiment, but by the logical and systematic synthesis of complementary data. High-resolution mass spectrometry confirms the molecular formula C₆H₈ClN₃ and the presence of a single chlorine atom. A full suite of 1D and 2D NMR experiments unequivocally establishes the atomic connectivity, placing the dimethylamino group at C2 and the chlorine atom at C6. Finally, IR spectroscopy and elemental analysis corroborate the presence of the expected functional groups and the elemental composition. Together, these self-validating experiments provide an unassailable confirmation of the target structure, ensuring its identity and purity for any subsequent scientific application.

References

-

1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... ResearchGate. Available at: [Link]

-

Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. Available at: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. Available at: [Link]

-

6-chloro-N,N-dimethylpyridin-2-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

6-Chloro-N,N-diethylpyrazin-2-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. Available at: [Link]

-

1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt... ResearchGate. Available at: [Link]

- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. Google Patents.

-

Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). ResearchGate. Available at: [Link]

-

6-Chloro-N,N-dimethylpyridin-2-amine. MySkinRecipes. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

2-aminopyrazine. The Good Scents Company. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Chloropyrazine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available at: [Link]

- Preparation method of 2-aminopyrazine derivatives. Google Patents.

-

The molecule that gave the mass spectrum shown here contains a ha... Study Prep in Pearson+. Available at: [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

- Preparation of 2-aminopyrazine. Google Patents.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Chloro-N,N-dimethylpyridin-2-amine [myskinrecipes.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of a wide array of biologically active molecules.[1] The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of a compound's pharmacological profile. 6-chloro-N,N-dimethylpyrazin-2-amine (CAS No. 61655-72-9) is a key substituted pyrazine that serves as a versatile building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and handling, with a focus on its practical application in drug discovery and development.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 61655-72-9 | [2][3] |

| Molecular Formula | C₆H₈ClN₃ | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CN(C)C1=CN=CC(=N1)Cl | [2] |

| InChIKey | IEITVVMHFLZNPZ-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 157.0406750 Da | [2] |

| XLogP3 | 1.9 | [2] |

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrazine ring, which is further activated by the presence of two electron-withdrawing chlorine atoms in the starting material, 2,6-dichloropyrazine.

Causality of the Synthetic Strategy

The nitrogen atoms in the pyrazine ring withdraw electron density from the carbon atoms, making them electrophilic and susceptible to attack by nucleophiles. The chlorine atoms at the 2 and 6 positions are particularly activated as they are ortho to the ring nitrogens.[4] This electronic arrangement facilitates the displacement of a chlorine atom by a nucleophile, such as dimethylamine. By carefully controlling the reaction conditions, a selective monosubstitution can be achieved.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion of the starting material and to minimize the formation of the disubstituted byproduct.

Reactants:

-

2,6-Dichloropyrazine (1.0 eq.)

-

Dimethylamine (2.0 M solution in THF or other suitable solvent, 1.0-1.2 eq.)

-

Potassium Carbonate (K₂CO₃) as a base (2.0-3.0 eq.)

-

N,N-Dimethylformamide (DMF) as the solvent

Procedure:

-

To a stirred solution of 2,6-dichloropyrazine in DMF, add potassium carbonate.

-

Slowly add the dimethylamine solution to the reaction mixture at room temperature.

-

Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Maintain the reaction at the elevated temperature for several hours until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of the remaining chlorine atom. This chloro-substituent can be readily displaced by other nucleophiles or participate in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities onto the pyrazine core.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the this compound ring remains susceptible to nucleophilic attack, albeit less reactive than in the starting 2,6-dichloropyrazine due to the electron-donating nature of the dimethylamino group. Nevertheless, it can be displaced by a variety of nucleophiles, including other amines, alcohols, and thiols, typically under more forcing conditions (higher temperatures or stronger bases).

Palladium-Catalyzed Cross-Coupling Reactions

In modern drug discovery, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The chloro-substituent of this compound makes it an excellent substrate for a range of these transformations.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl or heteroaryl moieties.[5]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a powerful method for the synthesis of complex amino-substituted heterocycles.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl groups.[5]

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.[5]

-

Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[5]

Caption: Key reactions of this compound.

Spectroscopic Characterization

While a publicly available, verified spectrum for this compound is not readily found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrazine ring. A singlet in the aliphatic region would correspond to the six protons of the two methyl groups of the dimethylamino substituent.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution on 2,6-dichloropyrazine is a robust and scalable method. The presence of the reactive chlorine atom allows for a wide range of subsequent functionalization reactions, particularly modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular libraries for drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional working with this important building block.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-chloro-N,N-dimethylpyrazin-2-amine, a valuable substituted pyrazine intermediate in medicinal chemistry and drug development. The guide details two primary, field-proven synthetic strategies: the direct nucleophilic aromatic substitution (SNAr) on a dichloropyrazine precursor and the N,N-dimethylation of an aminopyrazine intermediate. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and considerations for reaction optimization. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering practical insights to facilitate the successful synthesis and application of this key heterocyclic compound.

Introduction: The Significance of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of various substituents onto the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound, with its reactive chloro group and tertiary amine functionality, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the chloro and dimethylamino groups provides distinct points for further chemical modification, making its efficient synthesis a topic of significant interest.

Strategic Approaches to the Synthesis of this compound

Two principal synthetic pathways have been established for the preparation of this compound. The choice between these routes may depend on the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

-

Route A: Nucleophilic Aromatic Substitution (SNAr) from 2,6-Dichloropyrazine. This approach involves the direct displacement of one of the chlorine atoms of 2,6-dichloropyrazine with dimethylamine. The electron-deficient nature of the pyrazine ring facilitates this type of substitution.

-

Route B: N,N-Dimethylation of 2-amino-6-chloropyrazine. This two-step strategy begins with the commercially available 2-amino-6-chloropyrazine, which is then subjected to a methylation reaction to introduce the two methyl groups onto the primary amine.

The following sections will provide a detailed examination of each of these synthetic strategies.

Route A: Synthesis via Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution (SNAr) pathway is a direct and often efficient method for the synthesis of this compound. The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which activates the ring towards attack by nucleophiles. In 2,6-dichloropyrazine, the chlorine atoms are at positions alpha to the ring nitrogens, making them particularly susceptible to displacement.[1]

Reaction Mechanism and Rationale

The reaction proceeds via a Meisenheimer-like intermediate. The dimethylamine acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate. The subsequent loss of the chloride ion restores the aromaticity of the pyrazine ring, yielding the desired product. The mono-substitution is generally favored over di-substitution by controlling the stoichiometry of the reactants and the reaction conditions. The electron-donating nature of the newly introduced dimethylamino group deactivates the ring towards a second substitution.

Experimental Protocol: Synthesis from 2,6-Dichloropyrazine

This protocol is adapted from a similar procedure for the synthesis of 2-chloro-3-dimethylamino-pyrazine.[1]

Materials:

-

2,6-Dichloropyrazine

-

40% aqueous solution of dimethylamine

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a reaction vessel, add a 40% aqueous solution of dimethylamine.

-

With stirring, add 2,6-dichloropyrazine dropwise over a period of 15-20 minutes. Maintain the reaction temperature at approximately 30°C by external cooling.

-

After the initial exothermic reaction subsides, continue to stir the mixture at room temperature for an additional 15 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined ether extracts with water until the aqueous layer is neutral.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

Data Presentation: Route A

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloropyrazine | [1] |

| Reagent | 40% aq. Dimethylamine | [1] |

| Solvent | Water/Ether | [1] |

| Reaction Temperature | 30°C to Room Temp. | [1] |

| Reaction Time | ~15 hours | [1] |

| Purification | Vacuum Distillation | [1] |

Route B: Synthesis via N,N-Dimethylation

This alternative strategy involves the methylation of the primary amino group of 2-amino-6-chloropyrazine. This approach is particularly useful if 2-amino-6-chloropyrazine is more readily available or cost-effective than 2,6-dichloropyrazine. Reductive amination using formaldehyde is a common and efficient method for the N,N-dimethylation of primary amines.

Reaction Mechanism and Rationale

The N,N-dimethylation of 2-amino-6-chloropyrazine with formaldehyde typically proceeds through a reductive amination pathway. The primary amine first reacts with formaldehyde to form an intermediate N-methylol derivative.[2] This is followed by dehydration to an imine or iminium ion. A reducing agent, or in some cases a second molecule of formaldehyde acting as a hydride donor (Eschweiler-Clarke reaction), then reduces the imine to a secondary amine (N-methylated product). This process is repeated to form the tertiary amine. Alternatively, catalytic hydrogenation in the presence of formaldehyde can be employed, where a metal catalyst facilitates the reduction of the in-situ formed iminium species with molecular hydrogen.[3]

Experimental Protocol: N,N-Dimethylation of 2-amino-6-chloropyrazine

This protocol is based on general procedures for the reductive N-methylation of amines using formaldehyde and a ruthenium catalyst.[3]

Materials:

-

2-amino-6-chloropyrazine

-

Formaldehyde (37% aqueous solution)

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Methanol

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a stainless steel autoclave, combine 2-amino-6-chloropyrazine, methanol, and the 5% Ru/C catalyst.

-

Add the formaldehyde solution to the mixture.

-

Seal the autoclave and purge with an inert gas before pressurizing with hydrogen gas.

-

Heat the reaction mixture to a suitable temperature (e.g., 70°C) and stir for several hours.

-

Monitor the reaction progress by an appropriate chromatographic technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation: Route B

| Parameter | Value | Reference |

| Starting Material | 2-amino-6-chloropyrazine | [3] |

| Reagents | Formaldehyde, H₂ | [3] |

| Catalyst | 5% Ru/C | [3] |

| Solvent | Methanol | [3] |

| Reaction Temperature | ~70°C | [3] |

| Purification | Column Chromatography | [3] |

Visualization of Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

Caption: Synthetic Route A: Nucleophilic Aromatic Substitution.

Caption: Synthetic Route B: N,N-Dimethylation.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following table summarizes key physical and chemical properties.[4]

| Property | Value |

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 157.60 g/mol |

| CAS Number | 61655-72-9 |

| Appearance | (Expected) Solid |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure of the synthesized compound. Chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended for purity assessment.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through either nucleophilic aromatic substitution on 2,6-dichloropyrazine or N,N-dimethylation of 2-amino-6-chloropyrazine. The selection of the optimal route will be guided by factors such as starting material availability, scalability, and desired purity of the final product. The protocols and theoretical background provided in this guide offer a solid foundation for the successful laboratory preparation of this important synthetic intermediate.

References

-

PrepChem. (n.d.). Synthesis of 2-Chloro-3-dimethylamino-pyrazine. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wang, X., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(34), 22165–22175. [Link]

-

Thurman, G. B., et al. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(1), 65. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-chloro-N,N-dimethylpyrazin-2-amine: A Guide to Structural Verification

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-chloro-N,N-dimethylpyrazin-2-amine (CAS: 61655-72-9), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles of spectroscopic theory to construct a predictive profile. We will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, expected data, and their interpretations are presented to offer a robust framework for researchers engaged in the synthesis, identification, and quality control of this compound. The core objective is to provide a self-validating system of protocols and data interpretation that ensures high confidence in structural elucidation.[2]

Introduction and Molecular Structure

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in pharmaceuticals and flavor chemistry.[3] The molecule's structure features a pyrazine ring substituted with a chloro group and a dimethylamino group. These substituents create an asymmetrical electronic environment, making each spectroscopic technique a powerful tool for confirming its specific substitution pattern.

Accurate structural verification is a cornerstone of chemical synthesis.[2] A combination of NMR, IR, and MS is essential to unambiguously confirm the molecular structure, identify functional groups, and determine the molecular weight and purity of a synthesized compound.[2] This guide explains the causal relationships between the molecular structure of this compound and its expected spectroscopic output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the pyrazine ring.

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data & Interpretation: The molecule's asymmetry results in two distinct signals for the aromatic protons on the pyrazine ring and one signal for the chemically equivalent methyl protons of the dimethylamino group.

-

Aromatic Protons (H-3, H-5): The pyrazine ring has two protons. The electron-donating dimethylamino group will shield its adjacent proton (H-3), causing it to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing chloro group will deshield its adjacent proton (H-5), shifting it downfield. We expect two singlets, as the protons are not adjacent and will not exhibit spin-spin coupling.

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent due to free rotation around the C-N bond. This will result in a single, sharp singlet integrating to 6 protons. The chemical shift will be in the typical range for N-alkyl groups.[4]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.85 | Singlet (s) | 1H | H-5 | Deshielded by adjacent electron-withdrawing Cl group. |

| ~ 7.55 | Singlet (s) | 1H | H-3 | Shielded by adjacent electron-donating -N(CH₃)₂ group. |

| ~ 3.15 | Singlet (s) | 6H | -N(CH₃)₂ | Typical range for N-methyl protons.[4] |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or equivalent) spectrometer.

-

A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data & Interpretation: The molecule has six unique carbon environments, which should result in six distinct signals in the proton-decoupled spectrum.

-

Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The chemical shifts are heavily influenced by the attached substituents and nitrogen atoms.

-

C-2 and C-6: These carbons are directly bonded to the exocyclic substituents. C-2, attached to the electron-donating amino group, will be shifted significantly downfield. C-6, bonded to the electronegative chlorine, will also be downfield but its shift is modulated by the halogen's effect.[5]

-

C-3 and C-5: These carbons are influenced by their positions relative to the nitrogens and substituents. C-3 is adjacent to the amino-substituted C-2, while C-5 is adjacent to the chloro-substituted C-6. Their chemical shifts will reflect this electronic environment.[6]

-

-

Methyl Carbons (-N(CH₃)₂): The two methyl carbons are equivalent and will appear as a single peak in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 158.0 | C-2 | Attached to the strongly electron-donating amino group. |

| ~ 152.5 | C-6 | Attached to the electronegative chlorine atom. |

| ~ 145.0 | C-5 | Aromatic C-H, deshielded by adjacent Cl and ring nitrogen. |

| ~ 130.0 | C-3 | Aromatic C-H, influenced by adjacent amino group and ring nitrogen. |

| ~ 37.5 | -N(CH₃)₂ | Typical range for N-methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule by detecting their vibrational frequencies.[2]

Experimental Protocol:

-

Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent pellet.

-

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Perform a background scan prior to sample analysis.

Predicted IR Data & Interpretation: The IR spectrum will show characteristic absorptions for the aromatic ring and the N,N-dimethylamino and chloro substituents. As a tertiary amine, no N-H stretching bands are expected.[7][8]

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the pyrazine ring. |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of the methyl groups. |

| 1600 - 1450 | C=N / C=C Stretch | Medium-Strong | Aromatic ring stretching vibrations are characteristic of the pyrazine core.[3] |

| 1350 - 1250 | Aromatic C-N Stretch | Strong | Stretching vibration of the bond between the amino nitrogen and the aromatic ring.[7] |

| 850 - 750 | C-Cl Stretch | Strong | Characteristic absorption for an aryl chloride. |

| ~850 | C-H Out-of-plane Bend | Strong | Bending vibration from the isolated aromatic protons. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern.[2]

Experimental Protocol (Electron Ionization):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).

-

Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum & Interpretation:

-

Molecular Ion (M⁺): The molecular weight of C₆H₈ClN₃ is 157.60 g/mol .[9] The mass spectrum will show a molecular ion peak at m/z 157. A crucial feature will be the M+2 peak at m/z 159, with an intensity approximately one-third that of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).[2]

-

Key Fragmentation: The primary fragmentation pathway for amines is typically alpha-cleavage, which involves the loss of an alkyl radical to form a stable, resonance-stabilized cation.[4] For this compound, the most likely fragmentation is the loss of a methyl radical (•CH₃).

Caption: Proposed primary fragmentation pathway in EI-MS.

Table 4: Predicted Key Mass Spectrum Fragments

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 157 / 159 | [C₆H₈ClN₃]⁺• | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 142 / 144 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage, a common pathway for amines.[4] |

| 117 | [M - CH₃ - HCN]⁺ | Subsequent loss of HCN from the pyrazine ring is a common fragmentation for nitrogen heterocycles. |

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted data presented in this guide forms a comprehensive analytical profile. ¹H and ¹³C NMR will confirm the precise substitution pattern and carbon-hydrogen framework. IR spectroscopy will verify the presence of key functional groups, notably the absence of N-H bonds and the presence of C-Cl and aromatic C-N bonds. Finally, mass spectrometry will confirm the molecular weight and reveal the characteristic chlorine isotopic pattern, with fragmentation analysis providing further structural support. By comparing experimental results to this predictive guide, researchers can achieve a high degree of confidence in the identity and purity of their synthesized material.

References

-

PubChem. 6-Chloro-N,N-diethylpyrazin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Available from: [Link]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. 6-Chloro-N,N-dimethylpyridin-2-amine. Available from: [Link]

-

MDPI. Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[2][3][10]triazine-2,4-diamine. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

MDPI. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Available from: [Link]

-

PubChem. 6-chloro-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

PubChem. 2,6-Dimethylpyrazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2,5-Dimethylpyrazine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 6-Chloro-N,N-dimethylpyridin-2-amine [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Physical and chemical properties of 6-chloro-N,N-dimethylpyrazin-2-amine

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No: 61655-72-9). As a substituted pyrazine, this compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazine motif is a core component of several essential medicines, highlighting the importance of its derivatives in the development of novel therapeutics[1]. This document details the compound's chemical identity, key physical data, expected spectral characteristics, and core reactivity principles. Furthermore, it outlines a plausible synthetic pathway, potential applications in pharmaceutical research, and essential safety and handling protocols to guide researchers and drug development professionals.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. Its structure consists of a central pyrazine ring substituted with a chlorine atom and a dimethylamino group at the 2- and 6-positions, respectively.

-

IUPAC Name : this compound[2]

-

Molecular Formula : C₆H₈ClN₃[2]

-

Synonyms : 2-Chloro-6-(dimethylamino)pyrazine, 6-Chloro-2-(N,N-dimethylamino)pyrazine, N-(6-CHLORO-2-PYRAZINYL)-N,N-DIMETHYLAMINE[2]

Caption: 2D Structure of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 157.60 g/mol | [2][3] |

| Exact Mass | 157.0406750 Da | [2] |

| XLogP3 | 1.9 | [2] |

| Appearance | (Predicted) Off-white to yellow solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DCM, Ethyl Acetate, and alcohols. | N/A |

Spectral Data Analysis

Detailed experimental spectra for this specific compound are not publicly available. However, based on its structure, the following spectral characteristics can be predicted, which are crucial for its identification and purity assessment.

-

¹H NMR : The proton NMR spectrum is expected to be simple. A singlet integrating to 6H would appear for the two equivalent methyl groups of the dimethylamino substituent. Two distinct signals, likely doublets or singlets depending on coupling, would be observed in the aromatic region (around 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring.

-

¹³C NMR : The carbon NMR would show six distinct signals: one for the methyl carbons, and five for the carbon atoms of the pyrazine ring, with chemical shifts influenced by the nitrogen atoms and the substituents.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 157. A characteristic (M+2)⁺ peak at m/z ≈ 159 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of this compound is governed by the interplay of its structural features:

-

Pyrazine Ring : As a diazine, the pyrazine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack.

-

Chloro Group : The chlorine atom is a good leaving group, making its position (C6) the primary site for Nucleophilic Aromatic Substitution (SNAr) reactions. This is the most synthetically valuable reaction for this compound, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecules. This reactivity is a cornerstone of its utility as a pharmaceutical intermediate[4].

-

Dimethylamino Group : This is a strong electron-donating group that increases the electron density of the ring, partially offsetting the electron-withdrawing effect of the ring nitrogens. It directs and activates the ring for certain transformations.

Caption: Generalized workflow for SNAr reactions.

Proposed Synthetic Workflow

A common and efficient method for synthesizing substituted aminopyrazines involves the sequential substitution of dichloropyrazines. The target compound can be plausibly synthesized by reacting commercially available 2,6-dichloropyrazine with dimethylamine. The reaction conditions (solvent, temperature, and base) would be optimized to favor mono-substitution.

Caption: Plausible synthetic route to the target compound.

Applications in Drug Discovery

Heterocyclic scaffolds are central to modern medicinal chemistry. Pyrazine-containing compounds, in particular, have demonstrated a wide range of biological activities, leading to their inclusion in several FDA-approved drugs[1].

This compound serves as a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility stems from the reactive chlorine atom, which allows for facile diversification of the molecular structure through SNAr reactions. Analogous chloro-heterocycles are widely used in the development of kinase inhibitors for cancer therapy, where the pyrazine core can act as a hinge-binding motif, and the substituted side chains modulate potency and selectivity[4].

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Identification

Based on available data, the compound is classified with the following hazards:

-

H302 : Harmful if swallowed[2].

-

H315 : Causes skin irritation[2].

-

H319 : Causes serious eye irritation[2].

-

H335 : May cause respiratory irritation[2].

Recommended Handling Protocols

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact[5][6].

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[5].

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids[5].

-

First Aid :

-

Eyes : Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[6][7].

-

Skin : Wash off immediately with soap and plenty of water while removing contaminated clothing[6][7].

-

Ingestion : Clean mouth with water and seek medical attention. Do not induce vomiting[7].

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration and get medical attention[6][7].

-

Conclusion

This compound is a synthetically versatile heterocyclic compound with significant potential in drug discovery and development. Its well-defined reactive site at the C6 position allows for predictable and efficient modification, making it an attractive starting material for creating libraries of novel compounds. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research setting.

References

-

PubChem. This compound | C6H8ClN3 | CID 23273443 . National Center for Biotechnology Information. [Link]

-

PubChem. 6-chloro-N,N-dimethylpyridin-2-amine | C7H9ClN2 | CID 20649114 . National Center for Biotechnology Information. [Link]

-

PubChem. 6-Chloro-N,N-diethylpyrazin-2-amine | C8H12ClN3 | CID 26370046 . National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 6-Chloro-N,N-dimethylpyridin-2-amine . [Link]

-

Safety Data Sheet. Generic Safety Data Sheet . [Link]

-

MDPI. Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[2][3][8]triazine-2,4-diamine . [Link]

-

ResearchGate. Reaction of 6-chloro-2-aminopyrazine with various amides . [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-Chloro-N,N-dimethylpyridin-2-amine [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 6-Chloro-N,N-diethylpyrazin-2-amine | C8H12ClN3 | CID 26370046 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine: A Core Scaffold in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 6-chloro-N,N-dimethylpyrazin-2-amine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, with a focus on the rationale behind its use in contemporary medicinal chemistry programs.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyrazine characterized by a chlorine atom and a dimethylamino group positioned at opposite ends of the heterocyclic ring. These features bestow upon it a unique combination of stability and reactivity, making it a valuable intermediate in multi-step organic synthesis.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 61655-72-9 | [1] |

| Appearance | Off-white to yellow solid (typical) | [2] |

| Synonyms | 2-Chloro-6-(dimethylamino)pyrazine | [1] |

Synthesis and Purification

The most logical and field-proven approach to synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with dimethylamine. The significant difference in reactivity between the two chlorine atoms on the starting pyrazine allows for a selective mono-amination.

Rationale for Synthetic Strategy

The pyrazine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The reaction with a nucleophile like dimethylamine proceeds via a Meisenheimer complex intermediate. Once the first dimethylamino group is installed, its electron-donating nature deactivates the ring towards further substitution, thereby favoring the mono-substituted product over the di-substituted byproduct. This inherent reactivity profile makes the synthesis efficient and relatively high-yielding.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for the amination of dichloropyrazines[3].

Materials:

-

2,6-Dichloropyrazine

-

Dimethylamine (2M solution in THF or other suitable solvent)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or THF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq) and potassium carbonate (2.0 eq).

-

Add the anhydrous solvent (e.g., DMSO) to dissolve the reactants.

-

Slowly add the dimethylamine solution (1.1 eq) to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold for building molecular complexity. The chlorine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

Role as a Privileged Scaffold

The 2-aminopyrazine core is a "privileged scaffold" in medicinal chemistry. This means it is a structural motif that can bind to multiple, often unrelated, biological targets. Specifically, the nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors, capable of forming key interactions within the ATP-binding site of many protein kinases[4]. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases, making kinase inhibitors a major focus of pharmaceutical research[5].

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 6-position is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting the chloropyrazine with an aryl or heteroaryl boronic acid. This allows for the introduction of diverse aromatic systems, which is critical for exploring the structure-activity relationship (SAR) of a potential drug candidate. The choice of ligand, base, and solvent is crucial for achieving high yields[6][7].

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the chloropyrazine with a primary or secondary amine. This is particularly useful for synthesizing kinase inhibitors where a substituted aniline moiety is required for binding to the kinase active site[4]. The reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle[8].

Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

-

In a Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-7.8 ppm (s, 1H): This singlet corresponds to the proton on the pyrazine ring at position 3.

-

δ ~7.7-7.5 ppm (s, 1H): This singlet corresponds to the proton on the pyrazine ring at position 5.

-

δ ~3.1 ppm (s, 6H): This singlet represents the six equivalent protons of the two methyl groups in the dimethylamino moiety.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ ~155 ppm: Carbon C2 (attached to the N(CH₃)₂ group).

-

δ ~150 ppm: Carbon C6 (attached to the Cl atom).

-

δ ~135 ppm: Carbon C3.

-

δ ~125 ppm: Carbon C5.

-

δ ~37 ppm: Carbon of the methyl groups (-N(CH₃)₂).

The precise chemical shifts can be influenced by solvent and concentration, but this provides a reliable fingerprint for identification[10][11]. Mass spectrometry should show a molecular ion peak (M+) at m/z 157 and an isotopic pattern (M+2) at m/z 159, characteristic of a monochlorinated compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on GHS classifications for this compound, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. All manipulations should be performed in a well-ventilated fume hood.

Conclusion